1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one
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Overview
Description
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic framework, which imparts significant stability and rigidity to its molecular structure.
Preparation Methods
The synthesis of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes:
Formation of the spirocyclic core: This step involves the reaction of appropriate starting materials under controlled conditions to form the spirocyclic framework.
Introduction of the sulfonyl group: The chlorobenzenesulfonyl group is introduced through sulfonylation reactions, often using reagents like chlorobenzenesulfonyl chloride.
Attachment of the methoxyphenoxy group: This step involves etherification reactions to attach the methoxyphenoxy moiety to the ethanone backbone.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one can be compared with other spirocyclic compounds, such as:
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic core but differ in the presence of sulfur atoms and other substituents.
1,4-Dioxaspiro[4.5]decan-8-one: This compound has a similar spirocyclic framework but lacks the sulfonyl and methoxyphenoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-29-18-3-2-4-19(15-18)30-16-21(26)24-11-9-22(10-12-24)25(13-14-31-22)32(27,28)20-7-5-17(23)6-8-20/h2-8,15H,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNWKKLOJFRAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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